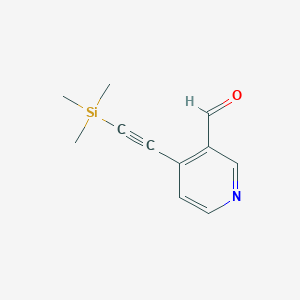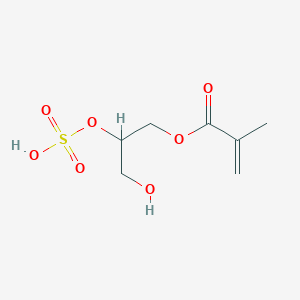![molecular formula C17H18F2N2 B14240528 Piperazine, 1-[bis(3-fluorophenyl)methyl]- CAS No. 516446-98-3](/img/structure/B14240528.png)
Piperazine, 1-[bis(3-fluorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-[bis(3-fluorophenyl)methyl]- is a fluorinated benzhydrylpiperazine compound. It is known for its significant role as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other chemical compounds. The compound has a molecular formula of C17H18F2N2 and a molecular weight of 288.34 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-[bis(3-fluorophenyl)methyl]- typically involves the reaction of piperazine with halogenated analogues of the second fragments via nucleophilic substitution . One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-[bis(3-fluorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, where halogenated analogues react with piperazine.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, halogenated compounds, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts can yield protected piperazines, which can be further deprotected and cyclized to form piperazinopyrrolidinones .
Aplicaciones Científicas De Investigación
Piperazine, 1-[bis(3-fluorophenyl)methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of piperazine, 1-[bis(3-fluorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its role as a calcium antagonist, which can block calcium channels and affect cellular processes . Additionally, it may exhibit antihistamine, serotonin receptor blocking, and dopamine D2 blocking activities .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Flunarizine: A selective calcium antagonist with similar molecular structure and pharmacological properties.
1-[Bis(4-fluorophenyl)methyl]piperazine: Another fluorinated benzhydrylpiperazine with comparable chemical and biological activities.
Uniqueness
Piperazine, 1-[bis(3-fluorophenyl)methyl]- is unique due to its specific fluorination pattern and its versatile applications in various fields of research and industry. Its ability to undergo multiple types of chemical reactions and its role as an intermediate in the synthesis of important pharmaceutical compounds highlight its significance.
Propiedades
Número CAS |
516446-98-3 |
|---|---|
Fórmula molecular |
C17H18F2N2 |
Peso molecular |
288.33 g/mol |
Nombre IUPAC |
1-[bis(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H18F2N2/c18-15-5-1-3-13(11-15)17(21-9-7-20-8-10-21)14-4-2-6-16(19)12-14/h1-6,11-12,17,20H,7-10H2 |
Clave InChI |
CSGXQONYCDYAMM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(C2=CC(=CC=C2)F)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


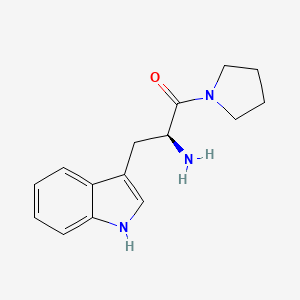
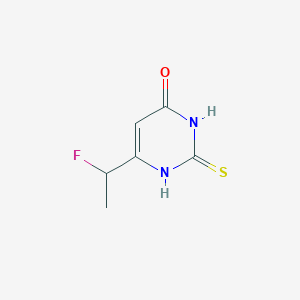
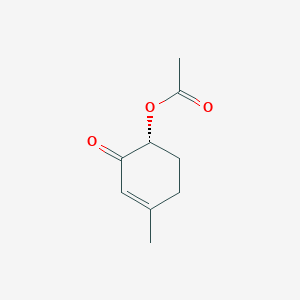
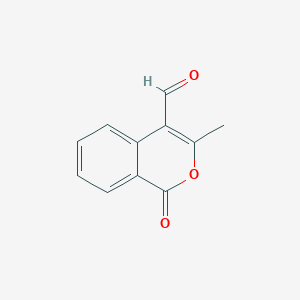
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)

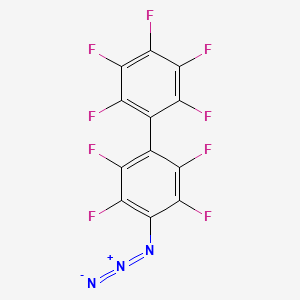
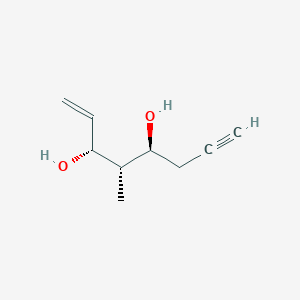
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
